molecular formula C7H3Br2F3O B1410254 1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene CAS No. 1806324-20-8

1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene

Cat. No.: B1410254
CAS No.: 1806324-20-8
M. Wt: 319.9 g/mol
InChI Key: JSXIXHOAZWHLOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene is an organic compound with the molecular formula C7H2Br2F3O. It is a halogenated aromatic compound, characterized by the presence of bromine and fluorine atoms attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 4-difluoromethoxy-2-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired positions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where it reacts with arylboronic acids to form biaryl compounds.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc in acetic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically employed in cross-coupling reactions.

    Reduction Reactions: Zinc powder in acetic acid is a common reducing agent for dehalogenation reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds are the major products formed in Suzuki-Miyaura coupling reactions.

    Reduction Reactions: The major product is the corresponding hydrogenated benzene derivative.

Scientific Research Applications

1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

    Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic properties.

    Chemical Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing effects of the bromine and fluorine atoms. This activation facilitates nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dibromo-2-fluorobenzene
  • 1,4-Dibromo-2-fluorobenzene
  • 2,4-Dibromo-1-fluorobenzene

Uniqueness

1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, along with a difluoromethoxy group. This combination of substituents imparts distinct electronic properties and reactivity compared to other halogenated benzenes. The difluoromethoxy group, in particular, enhances the compound’s stability and lipophilicity, making it valuable in various applications .

Properties

IUPAC Name

1,3-dibromo-4-(difluoromethoxy)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3O/c8-3-1-2-4(13-7(11)12)5(9)6(3)10/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXIXHOAZWHLOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene
Reactant of Route 2
1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene
Reactant of Route 3
Reactant of Route 3
1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene
Reactant of Route 4
Reactant of Route 4
1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene
Reactant of Route 5
Reactant of Route 5
1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene
Reactant of Route 6
Reactant of Route 6
1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.